6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
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Overview
Description
6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of isothiazolopyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, followed by alkylation with various alkyl halides . Another approach includes three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes under ultrasonic activation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent recycling and energy-efficient processes, may be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thioethers or thiols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or amines. Reaction conditions typically involve solvents like dimethylformamide or ethanol and may require catalysts or specific temperatures to achieve optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while nucleophilic substitution with alkyl halides can produce alkylated derivatives.
Scientific Research Applications
6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione involves its interaction with molecular targets such as enzymes. For instance, as a topoisomerase I inhibitor, it stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication . This leads to the accumulation of DNA breaks and ultimately induces cell death in rapidly dividing cells.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar core structure and have been studied for their biological activities, including enzyme inhibition and anticancer properties.
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit enzyme inhibitory activities and have been explored as potential anticancer agents.
Uniqueness
6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the ring structure. This unique arrangement contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2S/c1-9-5(10)4-3(2-12-8-4)7-6(9)11/h2H,1H3,(H,7,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIRDWLQOMEJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=NSC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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